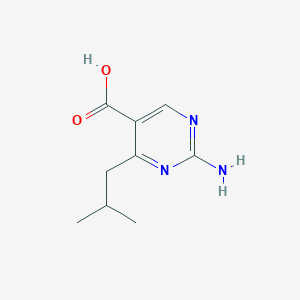
(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Applications De Recherche Scientifique
(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-1H-pyrazol-4-yl)boronic acid: Similar structure but without the hydrochloride group.
(5-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester: A derivative with a pinacol ester group instead of hydrochloride.
Uniqueness
(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is unique due to its enhanced solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments and industrial processes .
Propriétés
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2.ClH/c1-3-4(5(8)9)2-6-7-3;/h2,8-9H,1H3,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPYOXDUJHFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NN=C1)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-2-(dihydroxyboranyl)indole-7-carboxylic acid](/img/structure/B7961007.png)







![2-({2-Methylimidazo[1,2-a]pyridin-8-yl}oxy)acetic acid hydrochloride](/img/structure/B7961072.png)
![2-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B7961080.png)

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B7961097.png)
